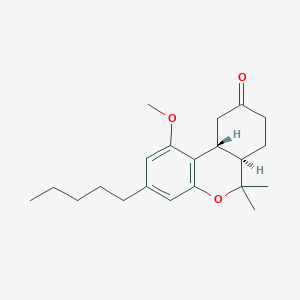![molecular formula C18H32O2 B155601 Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester CAS No. 10152-73-5](/img/structure/B155601.png)
Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester is a synthetic compound that has gained attention in the scientific community due to its potential use in various applications.
Wirkmechanismus
The mechanism of action of bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms and cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester has been shown to have low toxicity and is well-tolerated in lab experiments. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester in lab experiments is its low toxicity and high stability. However, its complex synthesis method and limited availability may limit its use in some studies.
Zukünftige Richtungen
There are several future directions for research on bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester. These include investigating its potential use as a drug delivery system, exploring its mechanism of action in more detail, and studying its effects on different types of cancer cells. Additionally, further research is needed to optimize the synthesis method and improve the yield of this compound.
Conclusion:
In conclusion, bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester is a synthetic compound with potential applications in various fields. Its low toxicity, stability, and potential antimicrobial and anticancer properties make it an interesting subject for scientific research. However, further studies are needed to fully understand its mechanism of action and explore its potential uses.
Synthesemethoden
Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester is synthesized through a multi-step process that involves the reaction of bicyclo[3.1.0]hexan-2-one with undecanoic acid, followed by esterification with methanol. The synthesis method is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester has been studied for its potential use in various applications, including as a surfactant, a lubricant, and a pharmaceutical intermediate. It has also been investigated for its antimicrobial properties and its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
10152-73-5 |
|---|---|
Produktname |
Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester |
Molekularformel |
C18H32O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
methyl 11-(2-bicyclo[3.1.0]hexanyl)undecanoate |
InChI |
InChI=1S/C18H32O2/c1-20-18(19)11-9-7-5-3-2-4-6-8-10-15-12-13-16-14-17(15)16/h15-17H,2-14H2,1H3 |
InChI-Schlüssel |
XFYKQHGWUWTHQK-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCCCCCCCCC1CCC2C1C2 |
Kanonische SMILES |
COC(=O)CCCCCCCCCCC1CCC2C1C2 |
Synonyme |
Bicyclo[3.1.0]hexane-2-undecanoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



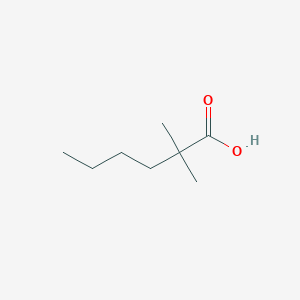
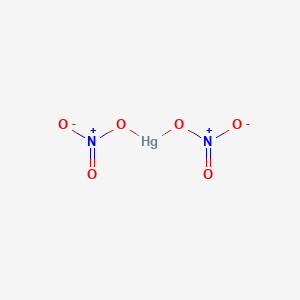


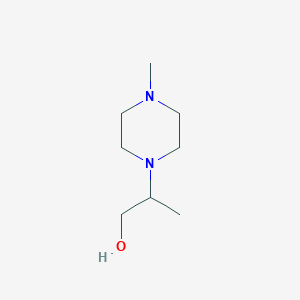
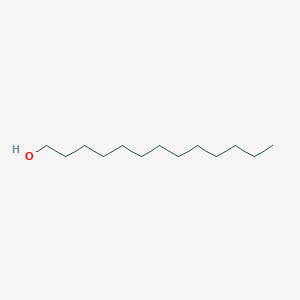

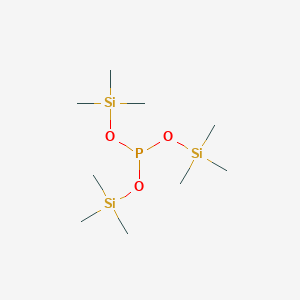
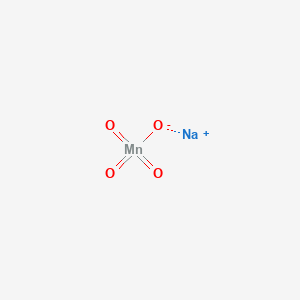

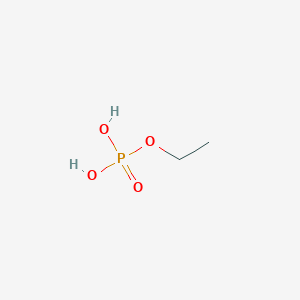
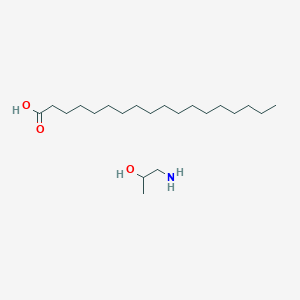
![Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-](/img/structure/B155543.png)
